molecular formula C25H28O13 B611621 Vaccinoside CAS No. 36138-58-6

Vaccinoside

Cat. No.: B611621
CAS No.: 36138-58-6
M. Wt: 536.486
InChI Key: WJPRKOJNQIZCGY-DOCWKGGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vaccinoside typically involves the extraction from its natural sources. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Vaccinoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, under mild conditions.

    Substitution: Halogens like chlorine or bromine, under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Mechanism of Action

Vaccinoside exerts its effects through various molecular targets and pathways. It acts as an inhibitor in biochemical pathways, potentially interfering with the activity of specific enzymes or receptors. The exact mechanism of action is still under investigation, but its antioxidant and anticancer properties suggest it may modulate oxidative stress and cell proliferation pathways .

Biological Activity

Vaccinoside, a glycoside found in various species of the Vaccinium genus, particularly in Vaccinium bracteatum, has garnered attention for its diverse biological activities. This article compiles detailed research findings, case studies, and data tables to elucidate the biological effects of this compound.

Chemical Composition

This compound is one of the key phytochemicals isolated from Vaccinium bracteatum leaves. It is characterized as an iridoid glycoside, which contributes to various health benefits attributed to this plant. The extraction and identification of this compound typically involve techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Key Phytochemical Components

CompoundTypeSource
This compoundIridoid GlycosideVaccinium bracteatum
OrientinFlavonoidVaccinium bracteatum
IsoorientinFlavonoidVaccinium bracteatum

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study measured the total polyphenol content (TPC) and antioxidant capacity of extracts containing this compound, revealing that it effectively scavenges free radicals, thereby reducing oxidative stress.

  • Total Polyphenol Content (TPC) : Approximately 425–440 mg equivalent gallic acid per gram of extract.
  • Antioxidant Activity : Higher in Vaccinium uliginosum compared to Vaccinium myrtillus, indicating variability based on species and extraction methods .

Anti-Diabetic Effects

This compound has been shown to modulate glucose metabolism. In preclinical studies involving diabetic mice, extracts containing this compound demonstrated the ability to inhibit α-glucosidase activity, leading to reduced postprandial hyperglycemia without adverse effects .

Case Studies

  • Cognitive Enhancement :
    A study explored the effects of Vaccinium bracteatum on cognitive functions in mice subjected to chronic stress. The results indicated that this compound improved spatial learning and memory by regulating N-methyl-D-aspartate (NMDA) receptors and reducing tau phosphorylation .
  • Sedative Effects :
    Another investigation highlighted the sedative and hypnotic properties of Vaccinium bracteatum, attributed to its interaction with serotonin receptors. This compound was identified as a key component influencing these effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) reduces oxidative damage.
  • Enzyme Inhibition : Inhibiting enzymes like α-glucosidase helps control blood sugar levels.
  • Neuroprotective Effects : Modulating neurotransmitter systems enhances cognitive functions.

Properties

IUPAC Name

(1S,4aS,7R,7aS)-7-hydroxy-7-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O13/c26-9-16-19(29)20(30)21(31)24(37-16)38-23-18-14(15(10-35-23)22(32)33)7-8-25(18,34)11-36-17(28)6-3-12-1-4-13(27)5-2-12/h1-8,10,14,16,18-21,23-24,26-27,29-31,34H,9,11H2,(H,32,33)/b6-3+/t14-,16-,18-,19-,20+,21-,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPRKOJNQIZCGY-OZOLURDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@]([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)(COC(=O)/C=C/C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36138-58-6
Record name (1S,4aS,7R,7aS)-1-(β-D-Glucopyranosyloxy)-1,4a,7,7a-tetrahydro-7-hydroxy-7-[[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]methyl]cyclopenta[c]pyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36138-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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